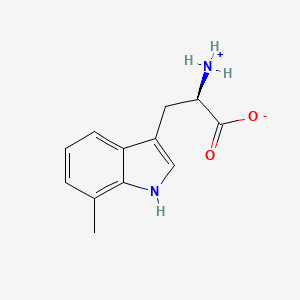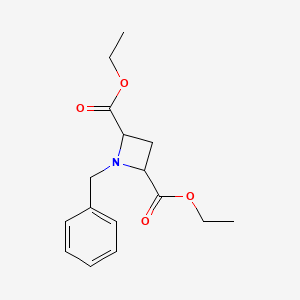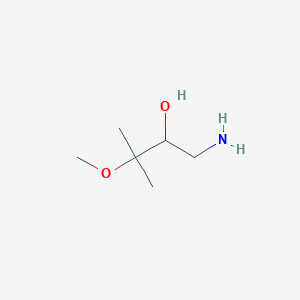![molecular formula C14H4Br2F2N2S3 B8099410 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B8099410.png)
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
描述
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: is a complex organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of bromine, fluorine, and thiophene groups attached to a benzothiadiazole core. It is primarily used in the field of organic electronics, particularly in the development of semiconducting materials for photovoltaic cells and organic light-emitting diodes (OLEDs).
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps:
-
Bromination of Thiophene: The initial step involves the bromination of thiophene to produce 5-bromothiophene. This is usually achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Formation of Benzothiadiazole Core: The benzothiadiazole core is synthesized through a cyclization reaction involving 2,1,3-benzothiadiazole and appropriate fluorinated precursors. This step often requires the use of strong acids or bases to facilitate the cyclization.
-
Coupling Reaction: The final step involves a coupling reaction between the brominated thiophene and the benzothiadiazole core. This is typically carried out using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling, which require palladium catalysts and appropriate ligands.
Industrial Production Methods:
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The thiophene rings can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form larger conjugated systems, which are useful in the development of semiconducting materials.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination of thiophene.
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki or Stille coupling.
Strong Acids/Bases: Used in the cyclization step to form the benzothiadiazole core.
Major Products:
Functionalized Thiophenes: Resulting from substitution reactions.
Oxidized/Reduced Derivatives: Resulting from oxidation or reduction reactions.
Extended Conjugated Systems: Resulting from further coupling reactions.
科学研究应用
Chemistry:
Organic Electronics: Used in the development of semiconducting materials for organic photovoltaic cells and OLEDs.
Polymer Chemistry: Acts as a monomer in the synthesis of conjugated polymers.
Biology and Medicine:
Biosensors: Potential use in the development of biosensors due to its electronic properties.
Industry:
Photovoltaic Cells: Utilized in the production of organic solar cells.
OLEDs: Used in the manufacture of organic light-emitting diodes for display and lighting applications.
作用机制
The compound exerts its effects primarily through its electronic properties. The presence of electron-withdrawing fluorine atoms and electron-donating thiophene rings creates a unique electronic structure that facilitates charge transport. This makes it an excellent candidate for use in semiconducting materials. The molecular targets and pathways involved include the π-conjugated system, which allows for efficient charge separation and transport in photovoltaic applications.
相似化合物的比较
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)-5,6-dimethoxybenzo[c][1,2,5]thiadiazole
Comparison:
- Electronic Properties: The presence of different substituents (e.g., fluorine vs. methoxy or octyloxy groups) can significantly alter the electronic properties of the compound, affecting its performance in electronic applications.
- Solubility: Compounds with longer alkyl chains (e.g., n-octyloxy) tend to have better solubility in organic solvents, which can be advantageous in processing and fabrication.
- Stability: The stability of the compound can be influenced by the nature of the substituents, with some groups providing better resistance to degradation under operational conditions.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole stands out due to its unique combination of bromine, fluorine, and thiophene groups, which provide a balance of electronic properties and stability, making it highly suitable for advanced electronic applications.
属性
IUPAC Name |
4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4Br2F2N2S3/c15-7-3-1-5(21-7)9-11(17)12(18)10(6-2-4-8(16)22-6)14-13(9)19-23-20-14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRFJKNROPBCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=C(C(=C(C3=NSN=C23)C4=CC=C(S4)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4Br2F2N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B8099329.png)
![spiro[indene-2,3'-piperidin]-1(3H)-one](/img/structure/B8099335.png)
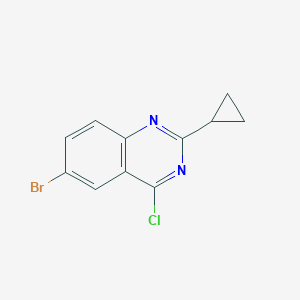
![rel-benzyl N-[(3R,4S)-4-fluoropyrrolidin-3-yl]carbamate](/img/structure/B8099344.png)
![Phenylmethyl {[(3R,4S)-4-hydroxy-3-pyrrolidinyl]methyl}carbamate](/img/structure/B8099348.png)
![Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8099355.png)
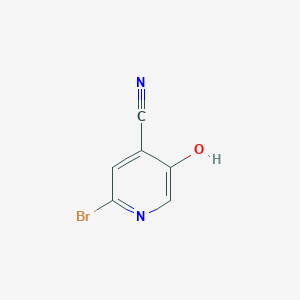
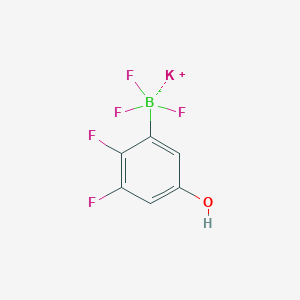
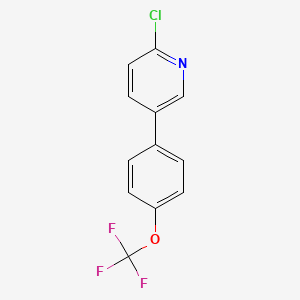
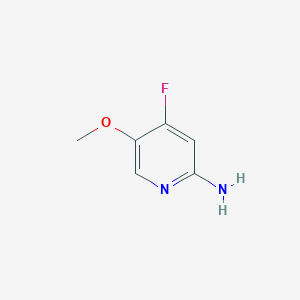
![2-{1H-pyrrolo[2,3-b]pyridin-5-yl}acetic acid](/img/structure/B8099398.png)
